![molecular formula C11H12N2O2 B2537579 2-[(1,2,3,4-Tetrahydroquinolin-2-ylidene)amino]acetic acid CAS No. 780032-71-5](/img/structure/B2537579.png)
2-[(1,2,3,4-Tetrahydroquinolin-2-ylidene)amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1,2,3,4-Tetrahydroquinolin-2-ylidene)amino]acetic acid, also known as THQAA, is a chemical compound that has been recently studied for its potential therapeutic applications. THQAA is a derivative of quinoline, and it has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-[(1,2,3,4-Tetrahydroquinolin-2-ylidene)amino]acetic acid is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune and inflammatory responses. 2-[(1,2,3,4-Tetrahydroquinolin-2-ylidene)amino]acetic acid has been found to inhibit the activation of NF-κB, which in turn leads to the inhibition of pro-inflammatory cytokine production.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory properties, 2-[(1,2,3,4-Tetrahydroquinolin-2-ylidene)amino]acetic acid has also been found to exhibit other biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. 2-[(1,2,3,4-Tetrahydroquinolin-2-ylidene)amino]acetic acid has also been found to have neuroprotective effects, which may make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-[(1,2,3,4-Tetrahydroquinolin-2-ylidene)amino]acetic acid is that it is relatively easy to synthesize and purify. This makes it a cost-effective compound to use in lab experiments. However, one of the limitations of 2-[(1,2,3,4-Tetrahydroquinolin-2-ylidene)amino]acetic acid is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several potential future directions for research on 2-[(1,2,3,4-Tetrahydroquinolin-2-ylidene)amino]acetic acid. One area of interest is its potential use as a therapeutic agent for inflammatory diseases. Further studies are needed to determine the optimal dosage and administration methods for 2-[(1,2,3,4-Tetrahydroquinolin-2-ylidene)amino]acetic acid. Another area of interest is its potential use as a neuroprotective agent. More research is needed to fully understand its mechanism of action and to determine its potential efficacy in treating neurodegenerative diseases. Additionally, 2-[(1,2,3,4-Tetrahydroquinolin-2-ylidene)amino]acetic acid may have potential applications in other areas such as cancer research and cardiovascular disease.
Méthodes De Synthèse
The synthesis of 2-[(1,2,3,4-Tetrahydroquinolin-2-ylidene)amino]acetic acid involves the reaction of 2-aminoacetic acid with 2,3-dihydroquinoline in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to yield 2-[(1,2,3,4-Tetrahydroquinolin-2-ylidene)amino]acetic acid. This synthesis method has been optimized to achieve high yields and purity of the final product.
Applications De Recherche Scientifique
2-[(1,2,3,4-Tetrahydroquinolin-2-ylidene)amino]acetic acid has been studied for its potential therapeutic applications in various scientific research studies. One of the primary areas of interest has been its anti-inflammatory properties. 2-[(1,2,3,4-Tetrahydroquinolin-2-ylidene)amino]acetic acid has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. This makes 2-[(1,2,3,4-Tetrahydroquinolin-2-ylidene)amino]acetic acid a potential candidate for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease.
Propriétés
IUPAC Name |
2-(3,4-dihydro-1H-quinolin-2-ylideneamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-11(15)7-12-10-6-5-8-3-1-2-4-9(8)13-10/h1-4H,5-7H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMRYHOZLBQVIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NCC(=O)O)NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1,2,3,4-Tetrahydroquinolin-2-ylidene)amino]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

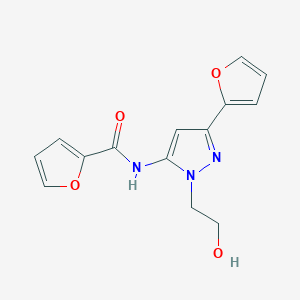
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)tetrahydrofuran-3-carboxamide](/img/structure/B2537498.png)
![2-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-pyridyl)-4-pyrimidinol](/img/structure/B2537500.png)

![1-(benzo[d]oxazol-2-yl)-N-(pyridin-3-yl)pyrrolidine-2-carboxamide](/img/structure/B2537504.png)
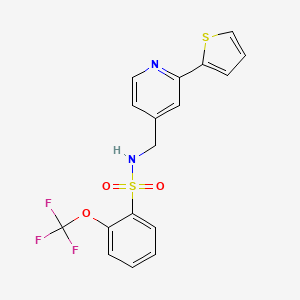


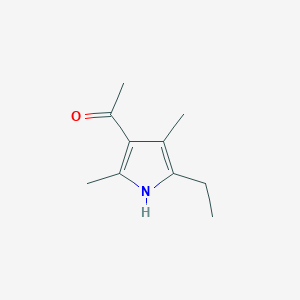
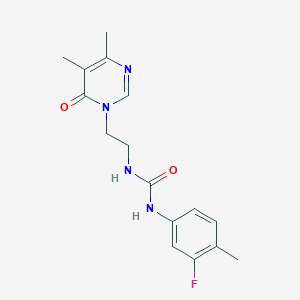
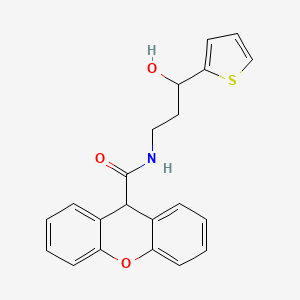
![5-Methyl-6-oxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2537517.png)
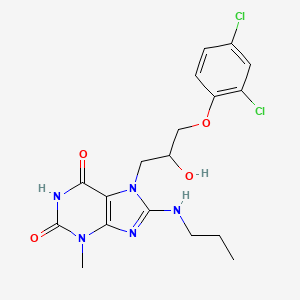
![8-[Benzyl(methyl)amino]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2537519.png)